molecular formula C20H17NO5 B4576872 7-[(3-methylbut-2-en-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one

7-[(3-methylbut-2-en-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one

Cat. No.: B4576872
M. Wt: 351.4 g/mol
InChI Key: PZKVUTIZYUUICV-UHFFFAOYSA-N
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Description

7-[(3-methylbut-2-en-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by the presence of a chromen-2-one core structure substituted with a 3-nitrophenyl group and a 3-methylbut-2-en-1-yl ether group

Scientific Research Applications

7-[(3-methylbut-2-en-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Preparation Methods

The synthesis of 7-[(3-methylbut-2-en-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(3-nitrophenyl)-2H-chromen-2-one with 3-methylbut-2-en-1-ol in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the chromen-2-one, resulting in the formation of the desired ether product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

7-[(3-methylbut-2-en-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group can be replaced by other nucleophiles such as thiols or amines under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium on carbon, and bases like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 7-[(3-methylbut-2-en-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

7-[(3-methylbut-2-en-1-yl)oxy]-4-(3-nitrophenyl)-2H-chromen-2-one can be compared with other similar compounds, such as:

    4-methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: This compound shares a similar structural motif but differs in the core structure, which is a quinolin-2(1H)-one instead of a chromen-2-one.

    [(3-methylbut-2-en-1-yl)oxy]sulfonic acid: This compound contains the same ether group but differs in the presence of a sulfonic acid group instead of the chromen-2-one core.

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

7-(3-methylbut-2-enoxy)-4-(3-nitrophenyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-13(2)8-9-25-16-6-7-17-18(12-20(22)26-19(17)11-16)14-4-3-5-15(10-14)21(23)24/h3-8,10-12H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKVUTIZYUUICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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